2-Chloro Ethyl Isocyanate
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Overview
Description
2-Chloro Ethyl Isocyanate is an organic compound with the chemical formula C3H4ClNO. It is a colorless, transparent liquid known for its corrosive properties and potential carcinogenic effects . This compound is primarily used in the synthesis of nitrosourea-based antitumor drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro Ethyl Isocyanate can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction involves the following steps :
Reaction with Phosgene: The amine reacts with phosgene to form an intermediate carbamoyl chloride.
Formation of Isocyanate: The intermediate then decomposes to form the isocyanate.
Industrial Production Methods: Industrial production of this compound typically involves the phosgene method, which can be carried out in either liquid or gas phase . The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro Ethyl Isocyanate undergoes various types of reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.
Alcoholysis: Reacts with alcohols to form carbamates (urethanes).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions:
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Amines: Reacts directly without the need for catalysts.
Major Products Formed:
Carbamic Acid: From hydrolysis.
Carbamates (Urethanes): From alcoholysis.
Substituted Ureas: From aminolysis.
Scientific Research Applications
2-Chloro Ethyl Isocyanate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro Ethyl Isocyanate involves its ability to act as an alkylating agent. It forms DNA-DNA cross-links and 2-chloroethylated adducts, primarily targeting the N-7 position of guanine in DNA . This leads to DNA damage and cell death, making it effective in antitumor applications.
Comparison with Similar Compounds
- 2-Bromoethyl Isocyanate
- Chloroacetyl Isocyanate
- Chlorosulfonyl Isocyanate
- Benzyl Isocyanate
- Phenyl Isocyanate
Comparison: 2-Chloro Ethyl Isocyanate is unique due to its specific use in the synthesis of nitrosourea-based antitumor drugs . While other isocyanates like 2-Bromoethyl Isocyanate and Chloroacetyl Isocyanate are also reactive, they do not share the same level of application in medicinal chemistry .
Properties
CAS No. |
1443-83-5 |
---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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